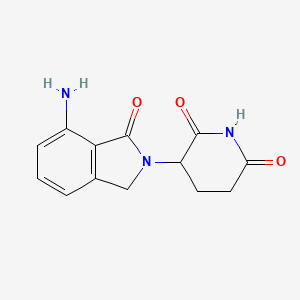
tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation of the Amino Group: The amino group can be methylated using methylating agents like methyl iodide or dimethyl sulfate.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of hydroxy compounds.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in various biochemical pathways, modulating the function of enzymes and receptors.
Comparación Con Compuestos Similares
- tert-Butyl 4-hydroxy-1-piperidinecarboxylate
- tert-Butyl 4-(methylamino)piperidine-1-carboxylate
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical and biological properties.
- Other similar compounds may lack one of these functional groups, resulting in different reactivity and applications.
Propiedades
Número CAS |
1822582-64-8 |
|---|---|
Fórmula molecular |
C11H22N2O3 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-9(14)8(7-13)12-4/h8-9,12,14H,5-7H2,1-4H3 |
Clave InChI |
ZTLJBUWAPMCLAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)NC)O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



